molecular formula C19H23N B14323443 N,N-Di(propan-2-yl)-9H-fluoren-9-amine CAS No. 109495-00-3

N,N-Di(propan-2-yl)-9H-fluoren-9-amine

Cat. No.: B14323443
CAS No.: 109495-00-3
M. Wt: 265.4 g/mol
InChI Key: RLIDEBYDLNNDMD-UHFFFAOYSA-N
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Description

N,N-Di(propan-2-yl)-9H-fluoren-9-amine is a specialized organic compound with the molecular formula C19H23N and a molecular weight of 265.393 g/mol . This amine derivative of fluorene, characterized by its two isopropyl (propan-2-yl) groups attached to the nitrogen atom, serves as a valuable intermediate and potential protecting group in advanced organic synthesis . Its primary research application is in the field of nucleoside and oligonucleotide chemistry, where it can be utilized in the development of novel protecting groups for the block synthesis of oligoribonucleotides, a critical process in nucleic acid research . The compound's structure contributes to its utility as a key precursor in the synthesis of more complex molecules, including potential ligands for targeted drug delivery systems that involve tertiary amine-containing drug substances . Researchers value this compound for its role in exploring new synthetic pathways and for the development of pharmaceuticals and biochemical tools. This compound should be stored in a cool, dry place under an inert atmosphere. This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or cosmetic. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109495-00-3

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

N,N-di(propan-2-yl)-9H-fluoren-9-amine

InChI

InChI=1S/C19H23N/c1-13(2)20(14(3)4)19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-14,19H,1-4H3

InChI Key

RLIDEBYDLNNDMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1C2=CC=CC=C2C3=CC=CC=C13)C(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,n Di Propan 2 Yl 9h Fluoren 9 Amine and Analogues

Strategic Retrosynthesis of N,N-Di(propan-2-yl)-9H-fluoren-9-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several logical pathways for its construction. The most apparent disconnection is the C9-N bond. This bond can be formed by considering either the fluorenyl group as an electrophile and the amine as a nucleophile, or through a reductive process starting from an oxidized fluorene (B118485) precursor.

Two primary retrosynthetic routes emerge:

Nucleophilic Substitution / Cross-Coupling Pathway: Disconnecting the C9-N bond generates a fluorenyl cation equivalent and a diisopropylamine (B44863) nucleophile. The synthetic equivalent for the fluorenyl cation is typically a fluorene derivative bearing a good leaving group (X) at the C9 position, such as 9-bromofluorene. This leads to a synthesis based on nucleophilic substitution or a transition metal-catalyzed cross-coupling reaction.

Reductive Amination Pathway: An alternative disconnection involves a transformation of the amine functionality, leading back to a carbonyl group at the C9 position. This approach identifies fluoren-9-one and diisopropylamine as the key starting materials. The forward synthesis would involve the condensation of these two precursors to form an enamine or iminium ion intermediate, followed by reduction.

These fundamental disconnections pave the way for the various synthetic strategies detailed in the subsequent sections.

Synthetic Approaches for Fluorene Amines at the C9-Position

The direct reaction between a 9-halo-fluorene, such as 9-bromofluorene, and a secondary amine like diisopropylamine represents a classical approach to forming the C9-N bond. This transformation proceeds via a nucleophilic substitution mechanism. Given the benzylic nature of the C9 position, the reaction can exhibit characteristics of both SN1 and SN2 pathways. The departure of the halide is facilitated by the formation of a resonance-stabilized fluorenyl cation, suggesting a significant SN1 character.

However, this method can be limited by competing elimination reactions (E1/E2), which lead to the formation of dibenzofulvene derivatives, particularly when using sterically hindered amines or strong bases. Reaction conditions, such as solvent polarity and temperature, must be carefully optimized to favor the substitution product. While synthetically straightforward, the potential for side reactions and the often-required harsh conditions have led to the development of more refined methods.

Reductive amination is a highly versatile and widely used method for synthesizing amines, including tertiary fluorene amines. masterorganicchemistry.com This two-step, one-pot process begins with the reaction of a ketone, fluoren-9-one, with a secondary amine, diisopropylamine, to form an intermediate, which is then reduced in situ to yield the target tertiary amine. masterorganicchemistry.comyoutube.com

The initial reaction between the ketone and the secondary amine forms a hemiaminal intermediate. Dehydration of the hemiaminal leads to the formation of a reactive iminium ion. This electrophilic species is then reduced by a suitable hydride agent. mdpi.com A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity. masterorganicchemistry.com

Commonly used reducing agents include:

Sodium Borohydride (NaBH₄): A mild and inexpensive reducing agent, though it can also reduce the starting ketone if conditions are not controlled. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of the iminium ion over the ketone, allowing the reaction to be performed in a single pot under equilibrating conditions. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A non-toxic and mild reducing agent that is also highly selective for imines and iminium ions. masterorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd/C) is an effective, clean method for the reduction step. youtube.com

This methodology is broadly applicable and generally provides good to excellent yields of the desired tertiary amines with high functional group tolerance. researchgate.netrsc.org

Reducing AgentTypical ConditionsKey Advantages
Sodium Borohydride (NaBH₄)Methanol (B129727) or Ethanol, RTCost-effective, readily available
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-7Selective for iminium ion over ketone masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF), RTMild, non-toxic, high selectivity masterorganicchemistry.com
H₂ / Palladium on Carbon (Pd/C)Ethanol, H₂ atmosphereClean workup, high efficiency youtube.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org Originally developed for coupling aryl halides with amines, its scope has been extended to include various C(sp³)-N bond formations. For the synthesis of this compound, this reaction would involve the coupling of a 9-halofluorene (e.g., 9-bromofluorene) with diisopropylamine. libretexts.org

The catalytic cycle typically involves three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 9-halofluorene to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the tertiary amine product, regenerating the Pd(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium catalyst and modulates its reactivity. Over the years, several generations of increasingly effective ligands have been developed.

Ligand GenerationExample LigandsKey Features
First GenerationP(o-tolyl)₃Early ligands, limited scope
Bidentate PhosphinesBINAP, DPPFImproved rates and yields, broader scope including primary amines wikipedia.org
Sterically Hindered LigandsJosiphos family, Buchwald ligands (e.g., XPhos, SPhos)High activity for challenging substrates, including aryl chlorides and hindered amines researchgate.net

This method offers a significant advantage in terms of its broad substrate scope and functional group tolerance, often proceeding under milder conditions than classical substitution reactions. libretexts.orgresearchgate.net

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, aiming to form C-N bonds by directly converting a C-H bond without prior functionalization. acs.org For the synthesis of fluorene amines, this would involve the direct reaction of the C9-H bond of fluorene with an amine. The C9-H bond is particularly susceptible to functionalization due to its benzylic position and heightened acidity (pKa ≈ 22.6 in DMSO).

These transformations typically require a transition metal catalyst (e.g., palladium, rhodium, copper) to facilitate the C-H activation step. The general process can involve several mechanistic pathways, including oxidative addition, concerted metalation-deprotonation, or radical processes. While significant progress has been made in C-H amination, the direct functionalization of unprotected secondary amines can be challenging. nih.gov The development of protocols for the direct C(sp³)-H amination of fluorene systems represents an active area of research, offering a more streamlined and environmentally friendly alternative to traditional methods that require pre-functionalized substrates. thieme-connect.com

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and sustainable catalytic process that enables the alkylation of amines using alcohols. acs.orgnih.gov This strategy is highly atom-economical, producing water as the only byproduct. organic-chemistry.org In the context of fluorene systems, this method can be used to synthesize this compound from 9H-fluoren-9-ol and diisopropylamine.

The catalytic cycle involves a sequence of three key steps mediated by a single transition metal catalyst, typically based on ruthenium or iridium: researchgate.net

Dehydrogenation (Hydrogen Borrowing): The metal catalyst first oxidizes the alcohol (9H-fluoren-9-ol) to the corresponding ketone (fluoren-9-one) by temporarily accepting two hydrogen atoms, forming a metal-hydride species. acs.org

Condensation: The in situ-generated fluoren-9-one condenses with diisopropylamine to form an iminium ion intermediate.

Hydrogenation (Hydrogen Return): The metal-hydride species then reduces the iminium ion to the final tertiary amine product, thereby returning the "borrowed" hydrogen and regenerating the active catalyst for the next cycle. researchgate.netmdpi.com

This approach avoids the use of pre-oxidized or pre-functionalized starting materials and stoichiometric reagents, making it a prime example of green chemistry. rsc.orgresearchgate.net

Catalyst TypeTypical Metal CenterReaction ConditionsAdvantages
Homogeneous CatalystsRuthenium (Ru), Iridium (Ir) researchgate.netToluene or neat, 80-120 °CHigh activity and selectivity, mild conditions organic-chemistry.org
Heterogeneous CatalystsCopper (Cu), Nickel (Ni) researchgate.netrsc.orgHigher temperatures, solvent-freeCatalyst recyclability, simplified product isolation

Organocatalytic and Biocatalytic Pathways to Fluorene Amine Scaffolds

The synthesis of fluorene amine scaffolds, which are integral to materials science and medicinal chemistry, has traditionally relied on metal-catalyzed reactions. thieme-connect.de However, the principles of green chemistry have spurred interest in organocatalytic and biocatalytic methods. While specific enzymatic or organocatalytic routes to this compound are not extensively documented, the broader field has seen advances in applying these techniques to create chiral amines and related structures.

Organocatalysis, for instance, has been successfully employed in the synthesis of complex molecules containing amine functionalities. Organocascade reactions have been developed to generate chiral β-amino aldehydes and β-amino-α,α-difluoro carbonyl compounds from achiral starting materials with high diastereoselectivity and enantioselectivity. nih.gov These methods often utilize chiral catalysts, such as atropisomeric thioureas, which can be derived from complex scaffolds and could potentially be applied to reactions involving fluorene-based substrates. nih.gov The synthesis of symmetric fluorene-2,7-diamine derivatives, important precursors for potent Hepatitis C Virus (HCV) inhibitors, often involves coupling reactions with amino acid derivatives. researchgate.netmdpi.com While these reported syntheses typically use standard coupling reagents like HBTU and TEA rather than being strictly organocatalytic, they highlight the importance of incorporating amino acid moieties, a field where biocatalysis excels. researchgate.net Biocatalytic methods, using enzymes, offer high selectivity under mild conditions and represent a promising, albeit less explored, avenue for the asymmetric synthesis of fluorene amines.

Boron Trifluoride Catalyzed Reactions in Functionalizing 9H-Fluorene Derivatives

Boron trifluoride etherate (BF₃·OEt₂) is a versatile and widely used Lewis acid in organic synthesis, capable of catalyzing a variety of transformations, including Friedel-Crafts reactions, cyclizations, and rearrangements. researchgate.netchemicalbook.com Its utility extends to the functionalization of the 9H-fluorene core, enabling the synthesis of complex derivatives.

A notable application is the BF₃·OEt₂-catalyzed aza-Friedel-Crafts reaction. This method provides an efficient, one-pot synthesis of N-tosyl-9-aminofluorene derivatives from in situ generated N-tosylbenzaldimines, demonstrating high substrate tolerance and excellent yields. nih.gov

Furthermore, BF₃·OEt₂ is instrumental in catalyzing reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles. The reaction with 2-aminobenzamides, for example, affords highly functionalized and conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides in excellent yields. nih.govrsc.org A plausible mechanism for this transformation involves the formation of an allene (B1206475) carbocation intermediate. nih.gov Optimization of this reaction has shown that using 0.3 equivalents of BF₃·OEt₂ in dichloromethane (B109758) at room temperature gives the optimal yield. nih.gov The choice of catalyst is critical, as other Lewis acids like FeCl₃ and AlCl₃, or protic acids like p-TsOH, result in lower yields or no reaction at all. nih.gov

EntryCatalyst (equiv.)SolventYield (%)
1BF₃·Et₂O (0.1)CH₂Cl₂65
2BF₃·Et₂O (0.3)CH₂Cl₂92
3BF₃·Et₂O (0.5)CH₂Cl₂89
4p-TsOH (0.3)CH₂Cl₂35
5FeCl₃ (0.3)CH₂Cl₂42
6AlCl₃ (0.3)CH₂Cl₂No reaction
7BF₃·Et₂O (0.3)CH₃CN72
8BF₃·Et₂O (0.3)CH₃OH65
9BF₃·Et₂O (0.3)Toluene55
10NoneCH₂Cl₂No reaction
Table 1: Optimization of reaction conditions for the synthesis of (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide. Data sourced from research findings. nih.gov

Similarly, the BF₃·OEt₂ mediated reaction of these fluorenyl propargylic alcohols with isatin (B1672199) imines leads to the formation of blue emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one derivatives. nih.gov These reactions showcase the power of BF₃·OEt₂ in facilitating complex bond formations at the C9 position of the fluorene scaffold.

Hantzsch Reaction and Related Condensation Methodologies for Fluorenyl-Hydrazonothiazole Derivatives

The Hantzsch thiazole (B1198619) synthesis is a classical and effective method for constructing the thiazole ring, a prevalent heterocycle in medicinally important compounds. thieme-connect.de This methodology has been successfully applied to the synthesis of fluorenyl-hydrazonothiazole derivatives. thieme-connect.de The general strategy involves the reaction of a thiosemicarbazone with an α-halocarbonyl compound. thieme-connect.de

The key starting material for this synthesis is 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which is prepared via a condensation reaction between 9-fluorenone (B1672902) and thiosemicarbazide. thieme-connect.deresearchgate.net The yield of this initial condensation step can be optimized by the choice of acid catalyst, with less aqueous acids like glacial acetic acid (GAA) providing superior yields compared to aqueous HCl. researchgate.netresearchgate.net

The subsequent Hantzsch cyclization involves reacting the fluorenyl thiosemicarbazone with various α-halocarbonyl compounds in solvents such as tetrahydrofuran (THF) or 1,4-dioxane. thieme-connect.de While the reaction can proceed without a base, the addition of a catalyst like sodium acetate (B1210297) can reduce the reaction time. thieme-connect.de This methodology allows for the synthesis of a diverse library of fluorenyl-hydrazonothiazole derivatives by varying the α-halocarbonyl reactant. thieme-connect.de

CompoundRR'Yield (%)
4a HH-
4b CH₃H85
4c CH₂ClH79
4d PhH89
4e 4-Br-PhH89
4f 3-Cl-PhH86
4g 4-Cl-PhH87
4h 4-F-PhH82
4i 4-NO₂-PhH78
Table 2: Synthesis of various 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives via Hantzsch reaction. Data sourced from research findings. thieme-connect.de

Derivatization and Functionalization of the this compound Scaffold

Modifications at the Fluorene Core

The fluorene scaffold is a versatile building block that can be chemically modified at several positions, most commonly at the C2, C7, and C9 carbons, to tailor its physicochemical properties. nih.gov Functionalization at the C2 and C7 positions of the aromatic core is a widely used strategy to create advanced materials and biologically active molecules.

A prevalent method for introducing functional groups onto the fluorene core is through electrophilic aromatic substitution. Nitration of 9-fluorenone, for example, can be controlled to yield 2-nitro-, 2,7-dinitro-, or 2,4,7-trinitrofluorenone depending on the reaction conditions. rsc.org The resulting nitro groups can then be reduced to amino groups, for instance using SnCl₂·2H₂O, providing 2,7-diamino-9H-fluoren-9-one. thieme-connect.de These amino groups serve as versatile handles for further derivatization, such as the formation of amides, ureas, or conversion into other functional groups like isothiocyanates for bioconjugation. thieme-connect.deresearchgate.net

Another powerful strategy involves the halogenation (e.g., bromination or iodination) of the fluorene core, typically at the 2 and 7 positions. nih.gov These halogenated fluorenes are key intermediates for transition-metal-catalyzed cross-coupling reactions. Techniques such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions are frequently employed to form new carbon-carbon or carbon-nitrogen bonds, allowing for the introduction of a wide array of aryl, alkynyl, or amino substituents. nih.govnih.govresearchgate.net This approach has been used to synthesize 2,7-diaryl substituted fluorenes and complex triarylamines containing fluorenyl moieties for applications in organic electronics. nih.govresearchgate.net

Exploration of Nitrogen-Based Transformations

The tertiary amino group at the C9 position of this compound is a key functional handle that can potentially undergo a variety of chemical transformations characteristic of tertiary amines. While specific studies on the reactivity of this particular compound's nitrogen center are limited, several plausible transformations can be explored based on established organic chemistry principles.

Quaternization: A fundamental reaction of tertiary amines is quaternization, which involves the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. It is expected that this compound would react with alkylating agents, such as methyl iodide or dimethyl sulfate, to yield the corresponding N,N-diisopropyl-N-alkyl-9H-fluoren-9-aminium salt. This transformation would convert the neutral amine into a positively charged species, significantly altering its physical and chemical properties.

Oxidation: The nitrogen lone pair of a tertiary amine can be oxidized. Treatment with oxidizing agents like hydrogen peroxide or peroxy acids could potentially lead to the formation of the corresponding N-oxide. Alternatively, electrochemical oxidation can generate a radical cation centered on the nitrogen, which could initiate further reactions or be a key step in processes like electropolymerization, although such reactions often favor the more electron-rich aromatic core. nih.gov

N-Dealkylation: The removal of one or both isopropyl groups from the nitrogen atom is a potential transformation. N-dealkylation of tertiary amines can be achieved through various chemical, catalytic, and photochemical methods. mdpi.comresearchgate.net For example, reaction with chloroformates followed by hydrolysis is a classic method for N-dealkylation. researchgate.net Catalytic methods, often employing transition metals, or photoinduced oxidative processes could also achieve this transformation, converting the tertiary amine into a secondary (N-isopropyl-9H-fluoren-9-amine) or even a primary (9H-fluoren-9-amine) amine. researchgate.net These products would offer new avenues for further functionalization at the nitrogen atom.

Optimization of Reaction Parameters for High Yield and Selectivity in this compound Synthesis

A critical aspect of the synthesis is the choice of catalyst and reducing agent. A reported general procedure for the reductive amination of carbonyls utilizes an iridium-based catalyst in combination with ammonium formate (B1220265), which serves as both the nitrogen source and the reducing agent. rsc.org For the synthesis of the target molecule, a direct reductive amination would involve 9-fluorenone, diisopropylamine, and a suitable reducing agent like sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation.

The optimization process would systematically investigate the following parameters:

Catalyst: If a catalytic method is used (e.g., catalytic hydrogenation or transfer hydrogenation), screening different catalysts (e.g., Pd/C, Raney Ni, Ir-based complexes) and their loadings is crucial. For acid-catalyzed imine formation, Lewis acids (e.g., BF₃·OEt₂, TiCl₄) or protic acids could be evaluated. thieme-connect.de

Reducing Agent: The choice and stoichiometry of the reducing agent are paramount. Milder reagents like NaBH(OAc)₃ are often preferred as they are selective and can be used in one-pot procedures.

Solvent: The solvent can significantly influence reaction rates and yields. A range of solvents, from polar aprotics like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) to polar protics like methanol, should be screened. thieme-connect.de

Temperature: Reaction temperature affects both the rate of reaction and the stability of intermediates and products. Optimization would involve conducting the reaction at various temperatures, from room temperature to reflux, to find the ideal balance for yield and purity. nih.gov

Stoichiometry: The molar ratio of diisopropylamine and the reducing agent relative to 9-fluorenone needs to be optimized to ensure complete conversion while minimizing side reactions and waste.

An illustrative optimization table, modeled after studies on related fluorene functionalizations, would resemble the following:

EntryReducing AgentCatalyst/AcidSolventTemperature (°C)Yield (%)
1NaBH₃CNAcetic AcidMeOH25(Hypothetical)
2NaBH(OAc)₃NoneCH₂Cl₂25(Hypothetical)
3NaBH(OAc)₃NoneTHF25(Hypothetical)
4H₂ (50 psi)Pd/C (5 mol%)EtOH50(Hypothetical)
5HCOOH/Et₃NNoneDioxane100(Hypothetical)
Table 3: Hypothetical optimization matrix for the reductive amination of 9-fluorenone with diisopropylamine.

Advanced Purification Techniques for this compound

The purification of this compound, a sterically hindered tertiary amine, is a critical step to ensure high purity for its intended applications, which often demand materials with minimal impurities. Advanced purification techniques are employed to remove unreacted starting materials, byproducts, and other contaminants that may be present after its synthesis. The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Common advanced techniques applicable to this compound and its analogs include column chromatography, recrystallization, and sublimation.

Column Chromatography

Column chromatography is a versatile and widely used technique for the purification of organic compounds. For this compound, this method can effectively separate the target compound from less or more polar impurities. The stationary phase is typically silica (B1680970) gel or alumina, and the mobile phase (eluent) is a solvent or a mixture of solvents.

The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. Due to the presence of the basic nitrogen atom and the nonpolar fluorenyl group, the polarity of the eluent system needs to be carefully optimized. A nonpolar solvent like hexane (B92381) or heptane (B126788) is often used as the base eluent, with a more polar solvent such as ethyl acetate or dichloromethane added in varying proportions to control the elution of the compound.

Stationary Phase: Silica gel (SiO₂) is commonly employed due to its high resolving power for a wide range of compounds. Alumina (Al₂O₃) can also be used, particularly if the compound is sensitive to the acidic nature of silica gel.

Mobile Phase: A gradient elution, starting with a low polarity solvent system and gradually increasing the polarity, can provide excellent separation. For instance, a gradient of 0% to 10% ethyl acetate in hexane might be effective.

Detection: The fractions can be monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

Recrystallization

Recrystallization is a purification technique based on the differences in solubility of the compound and its impurities in a particular solvent at different temperatures. This method is highly effective for obtaining crystalline solids with high purity. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a compound like this compound, which has both nonpolar (fluorene) and moderately polar (amine) characteristics, a range of solvents could be suitable.

Solvent Selection: Solvents such as ethanol, methanol, isopropanol, or mixtures like ethanol/water or hexane/ethyl acetate could be tested to find the optimal system.

Procedure: The crude product is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, and subsequently in an ice bath to maximize crystal formation. The purified crystals are then collected by filtration.

Sublimation

Sublimation is a phase transition of a substance directly from the solid to the gas phase, without passing through the intermediate liquid phase. This technique is particularly useful for purifying solid compounds that have a sufficiently high vapor pressure at temperatures below their melting points. It is a powerful method for removing non-volatile or less volatile impurities.

For fluorene derivatives, sublimation under reduced pressure (vacuum sublimation) is often an effective purification method. google.commbraun.comlibretexts.org This process can yield very high-purity materials, which is essential for applications in organic electronics. mbraun.com

Conditions: The sublimation is typically carried out in a specialized apparatus under high vacuum (e.g., 10⁻⁵ to 10⁻⁶ Torr). The temperature is carefully controlled to be high enough to cause sublimation of the target compound but low enough to prevent decomposition and the sublimation of less volatile impurities.

Advantages: Sublimation is a solvent-free purification method, which eliminates the need for subsequent solvent removal and reduces the risk of introducing solvent-related impurities. mbraun.comresearchgate.net It can be highly effective in removing colored impurities and achieving purities greater than 99.9%. mbraun.com

The following table summarizes the key parameters and expected outcomes for these advanced purification techniques as they might be applied to this compound.

TechniqueKey ParametersTypical Purity AchievedAdvantagesDisadvantages
Column ChromatographyStationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate Gradient>98%High resolution for complex mixtures.Requires significant solvent usage; can be time-consuming.
RecrystallizationSolvent: Ethanol/Water Cooling Rate: Slow cooling to 0°C>99%Scalable and cost-effective for crystalline solids.Product loss in mother liquor; requires a suitable solvent.
Vacuum SublimationPressure: 10-5 Torr Temperature: 150-200°C (estimated)>99.9%Solvent-free; can achieve very high purity. mbraun.comresearchgate.netRequires specialized equipment; not suitable for all compounds.

Comprehensive Spectroscopic and Structural Elucidation of N,n Di Propan 2 Yl 9h Fluoren 9 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a detailed map of the atomic connectivity and chemical environments within N,N-Di(propan-2-yl)-9H-fluoren-9-amine can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the number of distinct proton environments, their chemical shifts (δ), multiplicities, and scalar couplings (J). The aromatic protons of the fluorenyl group typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of these eight aromatic protons can reveal the substitution pattern on the fluorene (B118485) core.

The protons of the diisopropylamino group exhibit characteristic signals in the upfield region of the spectrum. The methine protons (-CH) of the isopropyl groups are expected to appear as a multiplet, split by the adjacent methyl protons. The methyl protons (-CH₃) of the two isopropyl groups would likely appear as a doublet, due to coupling with the methine proton. The integration of these signals corresponds to the number of protons in each environment.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8-7.2 Multiplet 8H Aromatic protons (Fluorenyl)
~5.0 Singlet 1H C9-H (Fluorenyl)
~3.0 Septet 2H -CH (Isopropyl)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons of the fluorenyl moiety are expected to resonate in the δ 120-150 ppm range. The chemical shifts of the quaternary carbons (C9a, C4a, C4b, C8a) will differ from those of the protonated aromatic carbons. The C9 carbon, bonded to the nitrogen atom, is expected to have a chemical shift in the range of δ 60-70 ppm. The carbons of the isopropyl groups will appear in the aliphatic region of the spectrum, with the methine carbons (-CH) resonating further downfield than the methyl carbons (-CH₃).

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~140-150 Quaternary Aromatic Carbons (Fluorenyl)
~120-130 CH Aromatic Carbons (Fluorenyl)
~65 C9 (Fluorenyl)
~50 -CH (Isopropyl)

Note: The expected chemical shifts are based on typical values for similar functional groups and may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings. sdsu.eduwikipedia.org Cross-peaks in the COSY spectrum would confirm the coupling between the methine and methyl protons of the isopropyl groups and would also help to delineate the coupling network among the aromatic protons of the fluorenyl rings. sdsu.eduwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orghmdb.ca Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for confirming the connectivity between different fragments of the molecule, such as the attachment of the diisopropylamino group to the C9 position of the fluorene ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Signatures

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic and aliphatic groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the amine group is expected in the 1250-1020 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. The aromatic ring vibrations, particularly the symmetric "breathing" modes, are often strong in the Raman spectrum. benthamopen.com The non-polar C-C bonds of the fluorene skeleton and the isopropyl groups would also be expected to show characteristic Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Technique
3100-3000 Aromatic C-H Stretch FT-IR, Raman
3000-2850 Aliphatic C-H Stretch FT-IR, Raman
1600-1450 Aromatic C=C Stretch FT-IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₂₅H₂₇N), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum can provide further structural information. The molecular ion peak [M]⁺ would be expected. Common fragmentation pathways could include the loss of an isopropyl group or the cleavage of the C-N bond, leading to the formation of a stable fluorenyl cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The fluorene moiety is a well-known chromophore, and its extended π-conjugated system is expected to give rise to strong absorption bands in the UV region. The spectrum would likely exhibit multiple absorption maxima (λ_max) corresponding to π → π* transitions within the aromatic system. The presence of the amino substituent at the 9-position may cause a slight shift in the absorption bands compared to unsubstituted fluorene.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. Furthermore, it reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces such as van der Waals interactions and, if present, hydrogen bonding.

Although a crystal structure for this compound is not available in the reviewed literature, data from closely related 9-substituted fluorene derivatives can provide insight into the expected structural characteristics. For instance, the analysis of other 9,9-disubstituted fluorenes shows how the steric bulk and electronic properties of the substituents dictate the packing arrangement in the solid state. mdpi.comiaea.org In the hypothetical crystal structure of this compound, the bulky isopropyl groups would be expected to adopt a conformation that minimizes steric hindrance. The packing of molecules in the crystal would likely be dominated by weak van der Waals forces, given the absence of strong hydrogen bond donors.

Below is a representative data table for a related 9,9-disubstituted fluorene, 9,9-dimethyl-9H-fluorene, to illustrate the type of information obtained from an XRD analysis. mdpi.com

Table 1: Representative Crystallographic Data for an Analogous Compound: 9,9-dimethyl-9H-fluorene

Parameter Value
Chemical Formula C₁₅H₁₄
Crystal System Orthorhombic
Space Group Iba2
a (Å) 16.34
b (Å) 12.78
c (Å) 10.55
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2201.3

This data is for an analogous compound and serves to illustrate the parameters obtained from X-ray diffraction analysis. mdpi.com

Chromatographic Methods (TLC, HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.gov Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for separating the target compound from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative analysis. For a secondary amine like this compound, a typical TLC analysis would be performed on silica (B1680970) gel plates. thieme-connect.de The separation is based on the differential partitioning of the analytes between the stationary phase (silica gel) and the mobile phase. A mixture of nonpolar and polar solvents, such as hexanes and ethyl acetate (B1210297), is commonly used as the eluent.

The visualization of the compound on the TLC plate can be achieved under UV light (254 nm), as the fluorene moiety is UV-active. epfl.ch Alternatively, chemical staining agents can be used. A common stain for amines is ninhydrin, although it is more effective for primary amines. labinsights.nl Another option is a potassium permanganate (B83412) stain, which reacts with compounds that can be oxidized.

Table 2: Typical TLC Conditions for Analysis of Fluorene Derivatives

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane (B92381):Ethyl Acetate (e.g., 8:2 v/v)

These are general conditions and may require optimization for the specific compound.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and quantitative capabilities compared to TLC. For this compound, a reversed-phase HPLC method would be most appropriate. researchgate.net In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and/or methanol (B129727) with water. researchgate.net

Detection is most commonly achieved using a UV detector, set to a wavelength where the fluorene chromophore has strong absorbance. For enhanced sensitivity and selectivity, a fluorescence detector can be employed, as fluorene derivatives are often fluorescent. researchgate.net The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. This method is also highly effective for monitoring reaction progress by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of the product. researchgate.net

Table 3: Illustrative HPLC Method Parameters for Amine Analysis

Parameter Description
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water, B: Acetonitrile; Gradient elution
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 254 nm or Fluorescence Detector

This represents a typical starting point for method development.

In some cases, derivatization with a reagent like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be used prior to HPLC analysis to enhance the detectability of amines, particularly when using fluorescence detection. researchgate.netnih.gov

Theoretical and Computational Chemistry Investigations of N,n Di Propan 2 Yl 9h Fluoren 9 Amine

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For N,N-Di(propan-2-yl)-9H-fluoren-9-amine, DFT studies, likely employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G(d,p), would provide significant insights into its molecular geometry and energetic properties. nih.gov

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve iterative calculations to find the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The fluorene (B118485) core is largely planar, and the geometry of the diisopropylamino group, including the orientation of the isopropyl groups relative to the fluorene ring, would be a key outcome of this optimization. researchgate.net

Following a successful geometry optimization, vibrational frequency analysis is typically performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as bond stretching, bending, or torsional movements. These predicted spectra can be compared with experimental data to validate the computational model.

Computational Parameter Description
Functional B3LYP, ωB97XD, etc.
Basis Set 6-31G(d,p), 6-311++G(d,p), etc.
Solvent Model (Optional) PCM, SMD, etc., to simulate solvent effects.
Output Data Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, vibrational frequencies, and IR intensities.

Conformational Landscape Exploration and Stability Analysis

The presence of the flexible diisopropylamino group suggests that this compound can exist in multiple conformations. These different spatial arrangements, or conformers, arise from the rotation around the C-N single bonds. A thorough computational investigation would involve a systematic search of the conformational landscape to identify all stable conformers. This can be achieved through techniques like relaxed potential energy surface scans, where the dihedral angles defining the orientation of the isopropyl groups are systematically rotated, and the energy is calculated at each step.

For each identified conformer, a full geometry optimization and frequency calculation would be performed to determine its relative stability. The conformer with the lowest electronic energy is the global minimum, while others are local minima. The relative energies of these conformers, often expressed in kcal/mol or kJ/mol, indicate their population distribution at a given temperature according to the Boltzmann distribution. This analysis is crucial for understanding the molecule's dynamic behavior and how its shape might influence its chemical and physical properties.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic properties of this compound are governed by the arrangement of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that play a key role in chemical reactivity and electronic transitions. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich diisopropylamino group and the fluorene ring system, while the LUMO would likely be distributed over the aromatic fluorene core.

Parameter Significance
HOMO Energy Related to the ionization potential and electron-donating ability.
LUMO Energy Related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap Correlates with chemical reactivity, kinetic stability, and optical properties.

Analysis of Chemical Bonding and Intermolecular Interactions (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational method used to study chemical bonding and intermolecular interactions. It provides a localized picture of the electron density in a molecule, allowing for the investigation of charge transfer, hyperconjugative interactions, and bond strengths. For this compound, NBO analysis could be used to quantify the delocalization of the nitrogen lone pair electrons into the aromatic system of the fluorene ring. This analysis would provide insights into the nature of the C-N bond and the electronic communication between the amino group and the fluorene moiety. nih.gov

Furthermore, NBO analysis can reveal weak intermolecular interactions, such as C-H···π interactions, which can influence the packing of molecules in the solid state. researchgate.net By examining the interactions between the orbitals of neighboring molecules, it is possible to understand the forces that govern the supramolecular assembly of this compound.

Reactivity Predictions through Molecular Electrostatic Potential (MEP) and Fukui Function Calculations

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. The MEP is a color-coded map of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the amino group, making it a likely site for protonation or interaction with electrophiles.

Fukui functions are another set of reactivity descriptors derived from DFT that can pinpoint the most reactive sites in a molecule. These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack identifies the sites most susceptible to attack by a nucleophile, while the Fukui function for electrophilic attack highlights the sites most prone to attack by an electrophile. These calculations would provide a more quantitative prediction of the reactivity of different atoms in this compound.

Computational Mechanistic Studies of Reactions Involving this compound Precursors or Derivatives

Computational chemistry can be employed to elucidate the mechanisms of chemical reactions. For reactions involving precursors to or derivatives of this compound, DFT calculations can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and transition states.

Advanced Materials Applications and Research Prospects for N,n Di Propan 2 Yl 9h Fluoren 9 Amine Scaffolds

Contribution to Organic Electronic and Optoelectronic Materials Research

The rigid and planar structure of the fluorene (B118485) core, combined with the electron-donating nature of the amine substituent, makes this class of compounds highly valuable in the field of organic electronics and optoelectronics. This combination allows for the creation of materials with tailored electronic properties, high thermal stability, and excellent photoluminescence.

Application in Highly Fluorescent Systems and Displays

Derivatives of the fluoren-2-amine scaffold are recognized for their high fluorescence quantum yields, making them excellent candidates for emissive materials in Organic Light-Emitting Diodes (OLEDs). nih.gov Research has focused on synthesizing various 9,9-dialkyl-N,N-diphenyl-9H-fluoren-2-amine derivatives to serve as efficient blue emitters. researchgate.net By end-capping these molecules with different aromatic groups, researchers can fine-tune their electroluminescent properties.

In one study, a series of blue emitters were developed, and their performance in multilayer OLED devices was evaluated. The device architecture typically consists of an Indium-tin-oxide (ITO) anode, a hole transport layer, the blue emitter layer, an electron transport layer, and a metal cathode. researchgate.net The performance of a particularly efficient device using a 9,9-diethyl-7-(10-(10-(naphthalen-2-yl)anthracen-9-yl)anthracen-9-yl)-N,N-diphenyl-9H-fluoren-2-amine emitter is detailed below. researchgate.net

Table 1: Performance of a Blue OLED Device with a Fluoren-2-amine Emitter

Property Value
Luminous Efficiency 5.12 cd/A
Power Efficiency 2.33 lm/W
External Quantum Efficiency 3.94%

Data sourced from a study on 9,9-diethyl-N,N-diphenyl-9H-fluoren-2-amine derivatives. researchgate.net

These results underscore the potential of fluorene-amine derivatives in creating highly efficient and color-pure blue light sources for next-generation displays.

Development of Organic Semiconductors and Photoconductors

The fluorene-amine structure is a classic example of a donor-π-acceptor (D-π-A) system, where the amine group acts as the electron donor and the fluorene unit serves as the π-conjugated bridge. nih.gov This architecture is fundamental to the design of organic semiconductors with significant nonlinear optical (NLO) properties. By modulating the "push-pull" nature of the conjugation pathway, the intrinsic hyperpolarizability of these chromophores can be significantly enhanced. nih.gov

Research into chromophores based on 9,9-dimethyl-9H-fluoren-2-amine has demonstrated that a linear conjugation path leads to superior NLO behavior compared to non-linear arrangements with identical donor-acceptor groups. nih.gov This enhancement is critical for applications in optical switching, light modulation, and information processing. The semiconducting nature of these materials also makes them suitable for use in organic field-effect transistors (OFETs) and photovoltaic devices. msstate.eduresearchgate.net The ability to tune the energy levels (HOMO/LUMO) through chemical modification of the fluorene scaffold is a key advantage in optimizing charge transport properties for these applications.

Incorporation into Conjugated Polymers and Microporous Polymer (CMP) Architectures

The robust and electronically active fluorene-amine scaffold can be polymerized to form materials with extended π-conjugation and permanent microporosity. acs.org These Conjugated Microporous Polymers (CMPs) merge the desirable electronic properties of conjugated polymers with the high surface area and stability of microporous materials, opening avenues for applications in catalysis, sensing, and gas separation. acs.orgnih.gov

Design Principles for Fluorene-Based CMPs

The design of fluorene-based CMPs involves the strategic selection of monomers and polymerization reactions to create a highly crosslinked, porous, and conjugated network. nih.govresearchgate.net Key design principles include:

Rigid Building Blocks: The use of rigid aromatic units like fluorene is essential to prevent the collapse of pores, ensuring permanent microporosity. nih.gov

Strong Covalent Bonds: The network is constructed using strong, irreversible covalent bonds, which imparts high thermal and chemical stability to the material. acs.orgnih.gov

Substituent Engineering: Subtle changes to the substituents on the fluorene monomer can have a profound impact on the final properties of the CMP. For instance, modifying the group at the 9-position of the fluorene ring can alter the specific surface area and redox potential of the polymer. researchgate.net

One study compared two novel fluorene-based CMPs where the primary difference was the substituent at the 9-position (dimethyl vs. difluoro). The dimethyl-substituted fluorene precursor resulted in a CMP with a larger specific surface area and more favorable redox positioning for photocatalysis. researchgate.net

Photocatalytic Capabilities in Organic Transformations (e.g., Selective Oxidation of Amines to Imines)

The semiconducting properties of fluorene-based CMPs make them effective heterogeneous photocatalysts. acs.orgresearchgate.net Their extended π-conjugation allows them to absorb light and generate electron-hole pairs, which can then drive chemical reactions.

A notable application is the blue light-driven selective oxidation of amines to imines using molecular oxygen. researchgate.net In this process, a fluorene-carbazole-based CMP demonstrated superior photocatalytic performance. The material efficiently absorbed blue light, and its tailored electronic structure facilitated the conversion of various primary and secondary amines to their corresponding imines with high conversion rates and selectivity. researchgate.net This highlights the potential of these materials as environmentally friendly and reusable catalysts for important organic transformations. researchgate.net

Design and Utilization as Fluorescent Probes for Advanced Imaging Research

The excellent photophysical properties of the fluorene-amine scaffold, including large Stokes shifts, high fluorescence quantum yields, and significant two-photon absorption (2PA) cross-sections, make it an ideal platform for developing advanced fluorescent probes. nih.gov These probes are particularly well-suited for two-photon fluorescence microscopy (2PFM), a high-resolution imaging technique with increased penetration depth in biological tissues. nih.govsemanticscholar.org

To function as effective probes, the fluorene core is often modified to enhance solubility in biological media and to include reactive functional groups for targeting specific biomolecules. nih.govsemanticscholar.org For example, oligo(ethylene glycol) chains can be attached at the 9-position to increase hydrophilicity, while an isothiocyanate group can be incorporated to allow for covalent bonding to amine groups on proteins and peptides. semanticscholar.org

Table 2: Photophysical Properties of a Fluorenyl-Based Fluorescent Probe

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield (Φ)
Probe I (Fluorenyl-Thiophene-Benzothiazole) 398 512 0.61

Data sourced from studies on fluorene-based fluorescent probes. nih.govsemanticscholar.org

The high contrast and resolution achieved in 2PFM images using these probes have demonstrated their efficacy in visualizing subcellular structures, such as endosomes, within cancer cells. nih.gov The versatility of the fluorene-amine scaffold provides a basis for developing a wide array of targeted fluorescent probes for advanced bioimaging and diagnostics. nih.gov

Development of Amine-Reactive Fluorene-Based Probes for Research Labeling

The development of fluorescent probes for labeling biomolecules is a cornerstone of modern biological research. The fluorene core is an attractive fluorophore for such probes due to its high quantum yield and photostability. To create effective research labeling agents, the fluorene scaffold must be functionalized with a reactive group that can covalently bind to specific sites on biomolecules, most commonly the primary amine groups of lysine (B10760008) residues in proteins.

While direct research on N,N-Di(propan-2-yl)-9H-fluoren-9-amine as a reactive probe is limited in publicly available literature, the principles for its conversion into an amine-reactive probe can be extrapolated from studies on analogous fluorene derivatives. The synthesis of such probes typically involves the introduction of an amine-reactive linker to the fluorene structure. Common amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters and isothiocyanates.

For a scaffold like this compound, a synthetic strategy would likely involve electrophilic aromatic substitution on the fluorene ring to introduce a functional group that can then be converted to an amine-reactive moiety. For instance, nitration followed by reduction would yield an amino group on the fluorene ring system, which could then be transformed into an isothiocyanate group by treatment with thiophosgene. This isothiocyanate-functionalized fluorene derivative would then be capable of reacting with primary amines on biomolecules to form a stable thiourea (B124793) linkage.

The photophysical properties of the resulting probe are critical for its utility. The absorption and emission wavelengths, quantum yield, and two-photon absorption cross-section are key parameters that determine the sensitivity and resolution of imaging experiments. Research on other fluorene-based probes has demonstrated that modification of the electronic structure of the fluorene core can tune these properties across the visible spectrum.

Table 1: Common Amine-Reactive Functional Groups for Fluorescent Probe Development

Functional GroupReactive TowardsBond Formed
N-Hydroxysuccinimide (NHS) esterPrimary aminesAmide
IsothiocyanatePrimary aminesThiourea
Carboxylic acid (with carbodiimide)Primary aminesAmide

Bioconjugation Strategies for Fluorescent Tagging in Molecular Research

Bioconjugation is the process of covalently linking a fluorescent probe, such as a derivative of this compound, to a biomolecule. The goal is to create a fluorescently tagged molecule that retains its biological activity and can be visualized in biological systems. The strategy for bioconjugation is dictated by the reactive group on the probe and the available functional groups on the target biomolecule.

For an amine-reactive fluorene probe, the primary targets for bioconjugation are the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins. The reaction is typically carried out in a buffer with a slightly basic pH (around 8.5) to ensure that the amine groups are deprotonated and thus nucleophilic. It is crucial to avoid buffers containing primary amines, such as Tris, as they would compete with the target biomolecule for reaction with the probe.

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter that needs to be optimized. A high DOL can lead to increased fluorescence signal but may also cause quenching of the fluorescence and can potentially interfere with the protein's function. Conversely, a low DOL may result in a weak signal. The DOL can be controlled by adjusting the molar ratio of the probe to the protein during the conjugation reaction.

Once the bioconjugate is formed, it is typically purified to remove any unreacted probe. This is often achieved using size-exclusion chromatography. The resulting fluorescently labeled biomolecule can then be used in a variety of molecular research applications, including fluorescence microscopy, flow cytometry, and immunoassays.

Exploration in Other Functional Material Systems

Beyond fluorescent probes for biological research, the unique electronic properties of fluorene derivatives make them promising candidates for a range of other functional material systems.

One area of active research is the development of chemical sensors . While specific examples utilizing this compound are not widely reported, the general principle involves designing a fluorene-based molecule whose fluorescence is modulated by the presence of a specific analyte. This can be achieved through various mechanisms, such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For instance, a fluorene derivative could be functionalized with a receptor that selectively binds to a particular ion or small molecule. Upon binding, a conformational change or an electronic perturbation could alter the fluorescence output of the fluorene core, providing a detectable signal.

Another significant application of fluorene-based materials is in charge transport layers for organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorene unit's rigid and planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport. The amine group at the C9 position in a molecule like this compound can act as an electron-donating group, making the compound suitable for use as a hole-transporting material.

Table 2: Potential Applications of this compound Scaffolds in Functional Materials

Application AreaFunctional PrincipleKey Properties of Fluorene Scaffold
Chemical SensorsAnalyte-induced change in fluorescenceHigh quantum yield, environmental sensitivity
Charge Transport Layers (e.g., in OLEDs)Efficient transport of charge carriers (holes)Rigidity, planarity, tunable electronic properties

Future Directions and Emerging Research Avenues for N,n Di Propan 2 Yl 9h Fluoren 9 Amine

Development of Green Chemistry Methodologies for Synthesis

The future development of N,N-Di(propan-2-yl)-9H-fluoren-9-amine will likely be influenced by the principles of green chemistry, aiming for more sustainable and efficient synthetic protocols. Current research into related fluorene (B118485) compounds highlights several promising avenues.

One key area is the adoption of aerobic oxidation conditions, which utilize air as a benign oxidant. For instance, the synthesis of 9-fluorenones from 9H-fluorenes has been achieved with high yields and purity using potassium hydroxide (B78521) in THF under ambient air, a method that avoids harsh or toxic oxidizing agents. rsc.org Another approach involves process intensification through continuous flow chemistry. The kilogram-scale production of 9-aryl-fluoren-9-ols via a Grignard reaction has been demonstrated at room temperature using a continuous flow process, which dramatically reduced the environmental impact factor (E-factor) by over 92% compared to traditional batch processing. rsc.org

Reductive amination of a 9-fluorenone (B1672902) precursor is a direct route to the target amine. Greener variations of this reaction could involve using catalysts like iridium complexes with ammonium (B1175870) formate (B1220265) in methanol (B129727), which allows for chemoselective synthesis under relatively mild conditions. chemicalbook.com These methodologies prioritize waste reduction, energy efficiency, and the use of less hazardous substances. researchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

Feature Traditional Batch Synthesis Potential Green Chemistry Approach Key Advantages
Oxidant Heavy metal oxidants (e.g., CrO₃) Air (Aerobic Oxidation) rsc.org Reduces toxic waste, safer
Process Batch reaction Continuous Flow rsc.org Improved efficiency, safety, lower E-factor
Reagents Stoichiometric, harsh reagents Catalytic systems (e.g., Iridium complexes) chemicalbook.com High atom economy, milder conditions
Solvents Chlorinated solvents Greener solvents (e.g., methanol, THF) rsc.orgchemicalbook.com Reduced environmental impact

Exploration of Chiral this compound Derivatives and Asymmetric Synthesis

The fluorene scaffold is a cornerstone in the design of chiral ligands and materials due to its rigid structure. researchgate.net The development of chiral derivatives of this compound through asymmetric synthesis represents a significant area for future research. The resulting chiral amines could serve as valuable organocatalysts or as building blocks for advanced materials. unibo.it

Recent advancements in the catalytic asymmetric synthesis of fluorenes provide a roadmap for this exploration. Various transition-metal and organo-catalyzed reactions have been successfully developed to prepare chiral fluorenes with high optical purity. researchgate.net A particularly relevant strategy is the asymmetric Catellani reaction, which utilizes palladium/norbornene cooperative catalysis. This method has been effectively used to construct C–N axially chiral scaffolds, a class of atropisomeric compounds with growing applications in pharmaceuticals and materials science. nih.gov The use of novel chiral dinitrogen ligands in these reactions has enabled the efficient synthesis of such compounds with high enantioselectivity. nih.gov

Future work could focus on adapting these catalytic systems to the synthesis of this compound derivatives where chirality is introduced either at the C9 position or through the creation of a C-N chiral axis.

Table 2: Promising Asymmetric Synthesis Strategies

Catalytic Strategy Chiral Source Potential Application Reference
Asymmetric Catellani Reaction Chiral Dinitrogen Ligands Synthesis of C–N Axially Chiral Derivatives nih.gov
Transition Metal Catalysis Chiral Phosphine (B1218219) Ligands Enantioselective C-H Functionalization researchgate.net
Organocatalysis Chiral Brønsted Acids / Prolinamides Asymmetric Cyclization and Amination Reactions researchgate.netunibo.it

Advanced Computational Predictions of Novel Reactivity and Material Properties

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. For this compound and its derivatives, advanced computational methods can forecast novel reactivity and material properties, accelerating the discovery process.

Density Functional Theory (DFT) is a cornerstone of this approach. DFT calculations can be used to investigate a range of molecular properties, including mechanical, thermal, and electronic characteristics. tdl.org For example, by calculating the electronic density of states, researchers can determine properties like the HOMO-LUMO energy gap, which is crucial for predicting the photophysical and electronic behavior of materials intended for applications like OLEDs or solar cells. tdl.orgnih.gov Theoretical studies have been shown to effectively corroborate experimental findings for other fluorene-based chromophores, validating the predictive power of these models. nih.gov

Furthermore, machine learning (ML) models can be trained on data from DFT calculations to predict properties for a vast number of related structures without the need for computationally expensive optimizations for each one. tdl.org This high-throughput screening can rapidly identify derivatives with desired characteristics, such as specific nonlinear optical (NLO) responses or thermal stability, for targeted synthesis. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Chemical Biology

The versatile fluorene core makes this compound an ideal candidate for interdisciplinary research, bridging organic synthesis with materials science and chemical biology.

In materials science , fluorene derivatives are widely recognized for their applications in optoelectronics. mdpi.com They serve as key components in Organic Light-Emitting Diodes (OLEDs), solar cells, and nonlinear optical materials. nih.govmdpi.com The amine functional group on the target compound can act as a strong electron donor, making it suitable for creating donor-π-acceptor (D-π-A) architectures that exhibit significant NLO properties. nih.gov The synthesis of chiral derivatives also opens the door to creating novel optoelectronic materials with unique chiroptical properties. nih.gov The fluorene unit can also serve as an attractive ligand in organometallic chemistry, binding to metals in various coordination modes to form novel materials. nih.gov

In chemical biology , the fluorene scaffold is found in various bioactive molecules. Derivatives of 9H-fluorene have been synthesized and evaluated for their antimicrobial properties. mdpi.com Future research could explore the biological activity of this compound and its derivatives. Furthermore, the inherent fluorescence of many fluorene compounds makes them suitable for use as probes in two-photon bioimaging. mdpi.com By functionalizing the core structure, researchers could develop targeted fluorescent probes for specific biological applications.

Q & A

Q. What are the optimal synthetic routes for N,N-Di(propan-2-yl)-9H-fluoren-9-amine to achieve high purity and yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, reacting 9H-fluoren-9-amine with excess isopropyl bromide in the presence of a base like potassium carbonate, using DMF as a solvent at 80–100°C for 24–48 hours. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity .
  • Key Parameters :
ParameterOptimal Condition
SolventDMF or THF
Temperature80–100°C
Reaction Time24–48 hours
Purification MethodColumn chromatography + Recrystallization

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., isopropyl groups at 9-position) and UV-Vis spectroscopy to analyze π-π* transitions in the fluorene backbone. Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., [M+H]+^+ at m/z 283.3). For crystallinity assessment, employ powder XRD .

Q. How can common impurities be identified and mitigated during synthesis?

  • Methodological Answer : Major impurities include unreacted 9H-fluoren-9-amine and mono-isopropyl byproducts. Monitor reaction progress using TLC (hexane:ethyl acetate = 8:2). For quantification, HPLC with a C18 column (acetonitrile/water mobile phase) resolves these impurities. Adjust stoichiometry (2.5 equivalents of isopropyl bromide) and reaction time to minimize byproducts .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved for this compound?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from twinning or disorder in the crystal lattice. Use SHELXL for refinement, applying TWIN and BASF commands to model twinning. Validate with PLATON’s ADDSYM to check for missed symmetry. Cross-validate results with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) .
  • Example Workflow :

Collect high-resolution XRD data (Mo-Kα, λ = 0.71073 Å).

Solve structure via dual-space methods (SHELXT).

Refine with SHELXL, incorporating hydrogen bonding and thermal parameters.

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) reveal HOMO-LUMO gaps (~3.2 eV) and charge distribution. Solvent effects (PCM model) simulate polarity-dependent behavior. Compare computed UV-Vis spectra with experimental data to validate transitions .
  • Key Outputs :
PropertyComputational ResultExperimental Result
HOMO (eV)-5.8-5.6 (Cyclic Voltammetry)
LUMO (eV)-2.6-2.4

Q. How do substituent variations (e.g., alkyl vs. aryl groups) impact photophysical properties?

  • Methodological Answer : Compare fluorescence quantum yields (Φ) of this compound with analogues (e.g., N,N-diphenyl derivatives). Use time-resolved spectroscopy to measure excited-state lifetimes. Bulky isopropyl groups reduce aggregation-induced quenching, enhancing Φ by 15–20% compared to planar aryl substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

  • Methodological Answer : Solubility variations may stem from polymorphic forms or residual solvents. Characterize batches via DSC (melting point ~165–170°C) and TGA (decomposition >250°C). Standardize solvent systems (e.g., toluene for lipophilic measurements) and report Hansen solubility parameters for consistency .

Experimental Design

Q. What strategies optimize reaction scalability without compromising purity?

  • Methodological Answer : Use flow chemistry for continuous synthesis, maintaining precise temperature control (±2°C) and residence time. Implement in-line FTIR to monitor intermediate formation. For large-scale purification, replace column chromatography with antisolvent crystallization (e.g., adding hexane to DMF solution) .

Safety and Handling

Q. What safety protocols are critical for handling this amine derivative?

  • Methodological Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319). Store under nitrogen at –20°C to prevent oxidation. For spills, neutralize with 5% acetic acid before disposal. Refer to SDS for LC50 (e.g., Daphnia magna LC50 = 12 mg/L) .

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